molecular formula C21H15ClN4O B12891202 4-Chloro-N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)benzamide CAS No. 61588-72-5

4-Chloro-N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No.: B12891202
CAS No.: 61588-72-5
M. Wt: 374.8 g/mol
InChI Key: IJDPDOZXMBSXFZ-UHFFFAOYSA-N
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Description

4-Chloro-N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)benzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a approach, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the triazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The triazole ring can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

4-Chloro-N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory activities.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe for studying biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The chloro and benzamide groups can enhance the binding affinity and specificity of the compound. Molecular modeling studies suggest that the compound can bind to the colchicine binding site of tubulin, inhibiting cell division and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Benzamide Derivatives: Compounds with benzamide moieties but different heterocyclic rings.

Uniqueness

4-Chloro-N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)benzamide is unique due to the combination of the triazole ring, chloro group, and benzamide moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61588-72-5

Molecular Formula

C21H15ClN4O

Molecular Weight

374.8 g/mol

IUPAC Name

4-chloro-N-(4,5-diphenyltriazol-1-yl)benzamide

InChI

InChI=1S/C21H15ClN4O/c22-18-13-11-17(12-14-18)21(27)24-26-20(16-9-5-2-6-10-16)19(23-25-26)15-7-3-1-4-8-15/h1-14H,(H,24,27)

InChI Key

IJDPDOZXMBSXFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=N2)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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